molecular formula C19H30N2O4S B5907002 1-METHANESULFONYL-N-{3-[3-(PROPAN-2-YLOXY)PHENYL]PROPYL}PIPERIDINE-4-CARBOXAMIDE

1-METHANESULFONYL-N-{3-[3-(PROPAN-2-YLOXY)PHENYL]PROPYL}PIPERIDINE-4-CARBOXAMIDE

Cat. No.: B5907002
M. Wt: 382.5 g/mol
InChI Key: AEJAOXUHGMGCMM-UHFFFAOYSA-N
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Description

1-METHANESULFONYL-N-{3-[3-(PROPAN-2-YLOXY)PHENYL]PROPYL}PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is known for its unique chemical structure, which includes a piperidine ring, a methanesulfonyl group, and a propan-2-yloxy phenyl group. It is used in research and development due to its interesting chemical properties and potential biological activities.

Preparation Methods

The synthesis of 1-METHANESULFONYL-N-{3-[3-(PROPAN-2-YLOXY)PHENYL]PROPYL}PIPERIDINE-4-CARBOXAMIDE involves multiple steps, including the formation of the piperidine ring and the introduction of the methanesulfonyl and propan-2-yloxy phenyl groups. The synthetic route typically starts with the preparation of the piperidine ring, followed by the attachment of the methanesulfonyl group through sulfonation reactions. The final step involves the introduction of the propan-2-yloxy phenyl group via etherification reactions. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

1-METHANESULFONYL-N-{3-[3-(PROPAN-2-YLOXY)PHENYL]PROPYL}PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the methanesulfonyl group, leading to the formation of different derivatives depending on the nucleophile used.

Common reagents and conditions for these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include sulfoxides, sulfones, secondary amines, and various substituted derivatives.

Scientific Research Applications

1-METHANESULFONYL-N-{3-[3-(PROPAN-2-YLOXY)PHENYL]PROPYL}PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme inhibition.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.

    Industry: It is used in the development of new materials and chemical products due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-METHANESULFONYL-N-{3-[3-(PROPAN-2-YLOXY)PHENYL]PROPYL}PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-METHANESULFONYL-N-{3-[3-(PROPAN-2-YLOXY)PHENYL]PROPYL}PIPERIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:

    1-METHANESULFONYL-N-[3-(PROPAN-2-YLOXY)PHENYL]PIPERIDINE-3-CARBOXAMIDE: This compound has a similar structure but differs in the position of the carboxamide group.

    4-AMINO-1-(7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL)PIPERIDINE-4-CARBOXAMIDES: These compounds are potent inhibitors of protein kinase B (PKB) and have different biological activities compared to the target compound.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct chemical and biological properties that are valuable for various research applications.

Properties

IUPAC Name

1-methylsulfonyl-N-[3-(3-propan-2-yloxyphenyl)propyl]piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O4S/c1-15(2)25-18-8-4-6-16(14-18)7-5-11-20-19(22)17-9-12-21(13-10-17)26(3,23)24/h4,6,8,14-15,17H,5,7,9-13H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEJAOXUHGMGCMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC(=C1)CCCNC(=O)C2CCN(CC2)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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